molecular formula C18H17N3O4 B4963642 N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4963642
M. Wt: 339.3 g/mol
InChI Key: DPVQKIKQURLBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MNPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. In

Mechanism of Action

N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is believed to exert its therapeutic effects by inhibiting specific enzymes or proteins involved in various metabolic pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This inhibition of HDACs has been found to have potential therapeutic applications in cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential therapeutic applications in various fields of scientific research, its high yield synthesis methods, and its ability to inhibit specific enzymes or proteins involved in metabolic pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to understand its safety profile.

Future Directions

For the research of N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide include exploring its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Further research is also needed to understand its safety profile and potential side effects. Additionally, the development of new synthesis methods and the optimization of existing methods can help to improve the yield and purity of this compound.

Synthesis Methods

N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using various methods, including the reaction of 2-methyl aniline with 3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting compound is then reacted with pyrrolidine-2,5-dione to obtain this compound. Other methods include the use of different catalysts and solvents to obtain this compound in high yields.

Scientific Research Applications

N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential as a neuroprotective agent and as an inhibitor of enzymes that play a role in metabolic disorders.

properties

IUPAC Name

N-(2-methylphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-5-2-3-8-16(12)19-18(23)13-9-17(22)20(11-13)14-6-4-7-15(10-14)21(24)25/h2-8,10,13H,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVQKIKQURLBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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